3-(2-hydroxyphenyl)-4-[4-(methylsulfanyl)phenyl]-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-hydroxyphenyl)-4-[4-(methylsulfanyl)phenyl]-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a synthetic organic compound that belongs to the class of dihydropyrrolo[3,4-c]pyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxyphenyl)-4-[4-(methylsulfanyl)phenyl]-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one can be achieved through a multi-step process involving the following key steps:
Formation of the dihydropyrrolo[3,4-c]pyrazole core: This can be accomplished through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the hydroxyphenyl group: This step involves the substitution of a suitable leaving group with a hydroxyphenyl moiety.
Attachment of the methylsulfanylphenyl group: This can be achieved through a nucleophilic substitution reaction.
Incorporation of the propan-2-yloxypropyl group: This step involves the alkylation of the core structure with a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl and methylsulfanyl groups, leading to the formation of quinones and sulfoxides, respectively.
Reduction: Reduction reactions can target the carbonyl group in the dihydropyrrolo[3,4-c]pyrazole core, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are frequently employed.
Major Products
Oxidation: Quinones and sulfoxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity.
Medicine
The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(2-hydroxyphenyl)-4-[4-(methylsulfanyl)phenyl]-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies, such as binding assays and pathway analysis.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-hydroxyphenyl)-4-phenyl-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
- 3-(2-hydroxyphenyl)-4-[4-(methylsulfanyl)phenyl]-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
Uniqueness
The unique combination of functional groups in 3-(2-hydroxyphenyl)-4-[4-(methylsulfanyl)phenyl]-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H27N3O3S |
---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
3-(2-hydroxyphenyl)-4-(4-methylsulfanylphenyl)-5-(3-propan-2-yloxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C24H27N3O3S/c1-15(2)30-14-6-13-27-23(16-9-11-17(31-3)12-10-16)20-21(25-26-22(20)24(27)29)18-7-4-5-8-19(18)28/h4-5,7-12,15,23,28H,6,13-14H2,1-3H3,(H,25,26) |
InChI Key |
YMMMPTHVNMKWSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC=C(C=C4)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.